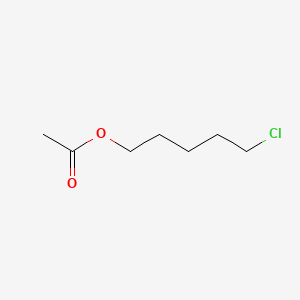

5-Chloropentyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloropentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYVIAZIVJNAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885131 | |

| Record name | 1-Pentanol, 5-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20395-28-2 | |

| Record name | 1-Pentanol, 5-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20395-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 5-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloropentyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 5-chloro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol, 5-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-pentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropentyl Acetate

This guide provides an in-depth technical overview of 5-chloropentyl acetate, a bifunctional organic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its chemical identity, physicochemical properties, synthesis protocols, key applications, and safety considerations, offering field-proven insights into its utility.

Core Chemical Identity

This compound, also known as 1-acetoxy-5-chloropentane, is a haloalkyl ester.[1] Its structure incorporates a five-carbon aliphatic chain, terminated by a chlorine atom at one end and an acetate ester group at the other. This dual functionality makes it a versatile building block in chemical synthesis.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of this compound is paramount for its effective use in experimental design, particularly for determining appropriate reaction conditions and purification methods. The data below has been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, clear liquid | [5] |

| Boiling Point | 96-98 °C at 11 mmHg | [2][6] |

| Density | 1.06 - 1.061 g/mL at 25 °C | [2][5][6] |

| Refractive Index (n²⁰/D) | 1.438 | [2][6] |

| Flash Point | 97 °C / 206.6 °F | [5][7] |

| Purity | Typically >97% to ≥99.0% | [4][5][8] |

| Moisture Content | ≤0.3% | [5][8] |

| Chemical Stability | Stable under recommended storage conditions | [7][9] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves the acetylation of 5-chloro-1-pentanol. A more industrial approach can involve the ring-opening of a cyclic ether.

Method 1: Acetylation of 5-Chloro-1-pentanol

This is a straightforward esterification reaction. The hydroxyl group of 5-chloro-1-pentanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.

-

Causality : The choice of a base catalyst (e.g., pyridine or a tertiary amine) is crucial. It serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction equilibrium towards the product side.

Method 2: Ring-Opening of Tetrahydrofuran (THF)

A more elegant approach, often used in industrial settings, involves the Lewis acid-catalyzed ring-opening of tetrahydrofuran (or tetrahydropyran) with acetyl chloride.[10][11]

-

Mechanism : The Lewis acid (e.g., ZnCl₂) coordinates with the oxygen atom of THF, making the ring more susceptible to nucleophilic attack. Acetyl chloride provides both the nucleophilic chloride ion (which attacks one of the alpha-carbons, opening the ring) and the acetyl group that subsequently forms the ester. This one-pot reaction is efficient, forming the chloro and acetate functionalities simultaneously.[10]

Experimental Workflow: Synthesis via THF Ring-Opening

The following diagram illustrates the logical flow for the synthesis of this compound from tetrahydrofuran.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.[5] The terminal chlorine is a good leaving group for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol.[5]

-

Pharmaceutical Intermediates : Chlorine-containing molecules are foundational in medicinal chemistry, with over a quarter of FDA-approved drugs featuring at least one chlorine atom.[12][13] The introduction of a chlorine atom can significantly modify a lead compound's biological profile and physicochemical properties.[14] this compound serves as a precursor for introducing a C5 carbon chain into more complex molecules, a common structural motif in pharmacologically active compounds.

-

Synthesis of Heterocycles : The compound can be used to alkylate nucleophiles like amines or thiols, followed by intramolecular cyclization to form five- or six-membered heterocyclic rings, which are core structures in many drugs.

-

Antibacterial Properties : It has been identified as a Friedel-Crafts haloalkyl ester with antibacterial properties.[1][3][6] This suggests potential applications in the development of new antimicrobial agents.

-

General Organic Synthesis : It is used in coupling reactions and the synthesis of functional materials.[4] For example, it can be used to synthesize 1-bromo-5-chloropentane, another important bifunctional building block.[10]

Spectroscopic Characterization

Authenticating the identity and purity of this compound is achieved through standard spectroscopic methods. While specific spectra should be run for each batch, typical data includes:

-

¹H NMR : Expected signals would include a singlet for the acetyl methyl group (~2.0 ppm), a triplet for the methylene group adjacent to the acetate oxygen (~4.1 ppm), a triplet for the methylene group adjacent to the chlorine (~3.5 ppm), and multiplets for the central methylene groups in the chain (~1.4-1.8 ppm).

-

¹³C NMR : Characteristic peaks would appear for the carbonyl carbon (~171 ppm), the methylene carbon next to the oxygen (~64 ppm), the methylene carbon next to the chlorine (~44 ppm), and the acetyl methyl carbon (~21 ppm), along with signals for the other aliphatic carbons.

-

IR Spectroscopy : Key absorption bands would be observed for the C=O stretch of the ester (~1740 cm⁻¹) and the C-O stretch (~1240 cm⁻¹).

-

Mass Spectrometry : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Spectroscopic data for this compound is available in public databases like SpectraBase.[15]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification : It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation.[16] It may also cause respiratory irritation.

-

Handling Precautions :

-

First Aid Measures :

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[16]

-

In case of skin contact : Wash off with soap and plenty of water.[16]

-

If inhaled : Move the person into fresh air.[16]

-

If swallowed : Rinse mouth with water and consult a physician.[16]

-

-

Storage :

Conclusion

This compound (CAS No. 20395-28-2) is a highly versatile and valuable chemical intermediate for the research and pharmaceutical industries. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key building block for complex organic molecules and active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in scientific discovery and development.

References

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Exploring this compound: A Key Organic Synthesis Intermediate. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pentanol, 5-chloro-, 1-acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Aesar. (2013, July 31). Safety Data Sheet - this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid 5-chloropentyl ester. Wiley Science Solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane.

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 295-325. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 20395-28-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. innospk.com [innospk.com]

- 6. This compound | 20395-28-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. angenechemical.com [angenechemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 5-Chloropentyl Acetate: Structure, Properties, and Applications in Chemical Synthesis

Introduction

5-Chloropentyl acetate (CAS No: 20395-28-2) is a bifunctional organic compound that serves as a pivotal intermediate in a wide array of chemical syntheses.[1] Its unique molecular architecture, featuring both a terminal chloroalkane and an acetate ester, makes it a versatile building block for researchers and scientists, particularly within the fields of organic chemistry and drug development. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthetic utility, and practical applications, grounded in established scientific principles. For professionals in drug discovery, understanding the reactivity and potential of such intermediates is crucial for the rational design of novel therapeutic agents.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and application. This compound is a relatively simple yet highly functionalized molecule.

2.1 IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]

Due to its use across various commercial and academic settings, it is also known by several synonyms, including:

2.2 Molecular Structure

The structure consists of a five-carbon aliphatic chain. An acetate group is linked via an ester bond to the first carbon (C1), while a chlorine atom is bonded to the fifth carbon (C5). This arrangement provides two distinct reactive sites.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a high-purity liquid for research and manufacturing purposes.[1][7]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 96 - 98 °C at 11 mmHg | [1][5][6][8] |

| Density | 1.061 g/mL at 25 °C | [1][6][8] |

| Refractive Index (n²⁰/D) | ~1.438 | [1][6][8] |

| Flash Point | 97 °C (206.6 °F) | [5] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 164.63 g/mol | [1][2][3][4][6] |

Role in Organic Synthesis and Drug Development

The synthetic value of this compound lies in its dual reactivity. The terminal primary chloride is an excellent electrophile for nucleophilic substitution reactions, while the acetate ester can be hydrolyzed to reveal a primary alcohol. This bifunctionality allows for stepwise or orthogonal chemical modifications.

4.1 Chemical Reactivity and Synthetic Utility

-

Nucleophilic Substitution: The primary alkyl chloride is highly susceptible to Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, such as azides, cyanides, amines, thiols, and carbanions, to form a new carbon-heteroatom or carbon-carbon bond. The presence of the chlorine atom enhances its reactivity for such transformations.[1]

-

Ester Hydrolysis: The acetate group can be readily cleaved under acidic or basic conditions to yield 5-chloro-1-pentanol. This deprotection step unmasks a primary alcohol, which can then be used for subsequent reactions like oxidation, etherification, or further esterification.

-

Building Block: It effectively serves as a five-carbon linear spacer, enabling chemists to connect different molecular fragments or extend a carbon chain within a target molecule. This is a common strategy in the synthesis of pharmacologically active compounds and materials.

4.2 Relevance in Medicinal Chemistry

Chlorine is a prevalent element in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[9][10] In the United States, over 88% of pharmaceuticals depend on chlorine chemistry at some stage of their production.[9] Intermediates like this compound are valuable for constructing these complex molecules.

The compound itself has been described as a Friedel-Crafts haloalkyl ester with antibacterial properties, highlighting its potential for direct biological applications or as a lead structure for developing new antimicrobial agents.[3][4][8] Its ability to introduce a flexible five-carbon linker is particularly useful in drug design for optimizing ligand-receptor binding interactions.

Representative Synthesis Protocol

The following is a representative laboratory-scale procedure for the synthesis of this compound based on standard esterification principles. This protocol is illustrative and should be adapted and optimized based on available equipment and safety protocols.

Objective: To synthesize this compound via the acetylation of 5-chloro-1-pentanol.

Reaction: CH₂(Cl)(CH₂)₄OH + (CH₃CO)₂O → CH₂(Cl)(CH₂)₄OCOCH₃ + CH₃COOH

Materials:

-

5-chloro-1-pentanol

-

Acetic anhydride

-

Pyridine (catalyst and acid scavenger)

-

Diethyl ether (extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chloro-1-pentanol (1.0 eq) and pyridine (1.5 eq). Cool the mixture in an ice bath to 0 °C.

-

Causality: The reaction is performed at 0 °C initially to control the exothermic reaction between acetic anhydride and the alcohol. Pyridine acts as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.

-

-

Addition of Reagent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Reaction Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Causality: This aqueous workup is a self-validating system to purify the crude product. The acid wash removes the basic catalyst, the base wash removes acidic impurities, and the brine wash removes residual water and inorganic salts.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: Purify the resulting crude oil via vacuum distillation to yield this compound as a clear, colorless liquid.

-

Causality: Vacuum distillation is the chosen method for purification because the compound has a relatively high boiling point at atmospheric pressure. Lowering the pressure reduces the required temperature, preventing potential decomposition.

-

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. Users must consult the Safety Data Sheet (SDS) provided by their specific supplier before handling.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Stability and Reactivity: The compound is stable under normal storage conditions.[5] It is incompatible with strong oxidizing agents.[5]

-

Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its bifunctional nature, combining the reactivity of a primary alkyl chloride with the latent functionality of an acetate ester, provides chemists with a powerful tool for molecular construction. Its application as a five-carbon linker and its relevance to the synthesis of chloro-containing pharmaceuticals underscore its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- Exploring this compound: A Key Organic Synthesis Intermediate.

-

1-Pentanol, 5-chloro-, 1-acetate | C7H13ClO2 | CID 88521. (2025). PubChem. [Link]

-

This compound - 20395-28-2. (2025). ChemSynthesis. [Link]

-

1-Pentanol, 4-chloro, acetate | C7H13ClO2 | CID 527883. (2019). PubChem. [Link]

-

Safety Data Sheet. (2024). Kanto Chemical Co., Inc.[Link]

- This compound: Your Trusted Supplier for High-Purity Organic Synthesis Intermediate.

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 1-Pentanol, 5-chloro-, 1-acetate | C7H13ClO2 | CID 88521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 20395-28-2 [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kanto.co.jp [kanto.co.jp]

- 12. 20395-28-2|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Selective Synthesis of 5-Chloropentyl Acetate from 1,5-Pentanediol

Executive Summary

5-Chloropentyl acetate is a valuable bifunctional molecule utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a chloro and an acetate group, allows for sequential and orthogonal chemical modifications. This guide provides an in-depth, technically-grounded protocol for the selective synthesis of this compound starting from the readily available precursor, 1,5-pentanediol. The primary challenge in this synthesis is achieving high selectivity for the mono-functionalized product over the di-substituted byproducts. We present a robust, two-step synthetic strategy centered on a highly selective monochlorination reaction, followed by a standard acetylation. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-elucidated method for the preparation of this important building block.

Introduction and Strategic Overview

The Utility of this compound

This compound (CAS No. 20395-28-2) is a haloalkyl ester with documented applications as a Friedel-Crafts intermediate and has shown antibacterial properties.[2][3][4] The presence of a primary alkyl chloride and an ester within the same molecule makes it an attractive starting material for the synthesis of more complex structures. The chlorine atom serves as a reactive handle for nucleophilic substitution, while the acetate group can be hydrolyzed to reveal a primary alcohol, enabling a diverse range of subsequent chemical transformations. This versatility is particularly valuable in drug discovery, where the introduction of chlorine atoms into organic molecules is a well-established strategy for modulating the biological profile of lead compounds.[5][6]

The Synthetic Challenge: Selectivity

The synthesis of this compound from 1,5-pentanediol presents a classic selectivity challenge inherent in the functionalization of symmetric difunctional compounds. A direct, one-pot reaction with both chlorinating and acetylating agents would inevitably lead to a statistical mixture of unreacted diol, the desired mono-substituted product, and two undesired di-substituted products (1,5-dichloropentane and 1,5-pentanediol diacetate).

To overcome this, a two-step approach is mandated. The most logical and efficient pathway involves:

-

Selective Monochlorination: Conversion of one of the two equivalent hydroxyl groups of 1,5-pentanediol into a chloride, yielding the intermediate 5-chloro-1-pentanol. This is the critical, selectivity-determining step.

-

Acetylation: Esterification of the remaining hydroxyl group of 5-chloro-1-pentanol to afford the final product, this compound.

This sequence is preferable to the reverse (acetylation followed by chlorination) because the ester group is generally more robust and less likely to interfere with common chlorination reagents than a free hydroxyl group would be with acetylating agents.

Reagent Selection and Mechanistic Rationale

Step 1: Selective Monochlorination

The success of the entire synthesis hinges on achieving high mono-selectivity in the chlorination step. While classic reagents like thionyl chloride (SOCl₂) can be used, they often require careful control of stoichiometry and can still lead to significant amounts of the dichloro byproduct.[7]

A superior method, adapted from a proven protocol for the selective monochlorination of the analogous 1,6-hexanediol, employs a Vilsmeier-Haack type reagent generated in situ from cyanuric chloride and N,N-dimethylformamide (DMF).[7] This system offers several advantages:

-

High Selectivity: The bulky nature of the reactive intermediate favors reaction at only one of the diol's hydroxyl groups.

-

Mild Conditions: The reaction proceeds at low temperatures (-5°C to 0°C), minimizing side reactions.

-

Efficiency: The method is known to produce high yields of the desired mono-chloro alcohol.[7]

The reaction mechanism involves the formation of a reactive chloro-N,N-dimethylformiminium chloride intermediate from cyanuric chloride and DMF. This intermediate then reacts with a hydroxyl group of the 1,5-pentanediol to form an unstable adduct, which subsequently collapses to yield the alkyl chloride, regenerating DMF.

Step 2: Acetylation

The conversion of the intermediate 5-chloro-1-pentanol to this compound is a standard esterification. The use of acetyl chloride in the presence of a tertiary amine base such as pyridine or triethylamine is a highly effective and common method. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[8]

Process Visualization and Workflow

The following diagram illustrates the two-step synthetic workflow from 1,5-pentanediol to the target compound.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be thoroughly dried before use.

Part A: Synthesis of 5-Chloro-1-pentanol

Materials & Reagents:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Cyanuric chloride

-

1,5-Pentanediol

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer

Procedure:

-

Activator Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3.7 kg per 738 g of cyanuric chloride). Begin stirring and cool the flask in an ice-salt bath.

-

While maintaining the internal temperature between 10-20°C, add cyanuric chloride (738 g) in portions to the stirred DMF.

-

After the addition is complete, continue stirring the mixture for 6 hours at room temperature to ensure the complete formation of the Vilsmeier-Haack type reagent.[7]

-

Diol Solution Preparation: In a separate flask, prepare a solution of 1,5-pentanediol (473 g, adjusted for molecular weight from the 1,6-hexanediol protocol) in DMF (500 g).

-

Chlorination Reaction: Cool the activator solution from step 3 to between -5°C and 0°C.

-

Slowly add the 1,5-pentanediol solution dropwise via an addition funnel, ensuring the internal temperature is strictly maintained between -5°C and 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours. Monitor reaction progress via TLC or GC to confirm the consumption of the starting diol.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-cold water. Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers, wash with water, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 5-chloro-1-pentanol is then purified by vacuum distillation.

Part B: Synthesis of this compound

Materials & Reagents:

-

5-Chloro-1-pentanol (from Part A)

-

Acetyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

5% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water & Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry, three-neck flask under a nitrogen atmosphere, dissolve the purified 5-chloro-1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath. Add anhydrous pyridine (1.2 eq) to the solution.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.[8] Strong fuming may occur if the addition is too rapid.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, or until TLC/GC analysis indicates complete consumption of the starting alcohol.

-

Work-up: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold 5% HCl solution (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acid), and finally, brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1][9]

Quantitative Data Summary

| Parameter | Step 1: Monochlorination | Step 2: Acetylation |

| Key Reagents | 1,5-Pentanediol, Cyanuric Chloride, DMF | 5-Chloro-1-pentanol, Acetyl Chloride |

| Base/Solvent | DMF | Pyridine, Dichloromethane |

| Molar Ratio | Diol : Cyanuric Chloride ≈ 1 : 0.8 | Alcohol : Acetyl Chloride : Pyridine ≈ 1 : 1.1 : 1.2 |

| Temperature | -5 to 0 °C | 0 °C to Room Temperature |

| Reaction Time | ~8 hours | ~12-16 hours |

| Expected Yield | 80-90% | >90% |

| Purification | Vacuum Distillation | Vacuum Distillation |

Table based on analogous reactions and standard organic chemistry principles.[7][8]

Safety and Handling

-

1,5-Pentanediol: Generally considered low hazard, but standard chemical handling precautions should be observed.[10]

-

Cyanuric Chloride: Toxic and corrosive. Handle with extreme care in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Thionyl Chloride (Alternative): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled with extreme caution under anhydrous conditions.[8][11]

-

Acetyl Chloride: Corrosive, flammable, and reacts violently with water. Handle in a fume hood.

-

Pyridine & DMF: Harmful if inhaled or absorbed through the skin. Both are suspected teratogens. Ensure adequate ventilation and avoid exposure.

-

This compound (Product): Stable under normal conditions. Avoid contact with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.[9]

Conclusion

The synthesis of this compound from 1,5-pentanediol is most effectively and selectively achieved through a two-step process. The critical step, selective monochlorination, is best performed using a mild and efficient system such as a Vilsmeier-Haack type reagent generated from cyanuric chloride and DMF. The subsequent acetylation of the 5-chloro-1-pentanol intermediate is a high-yielding, standard transformation. This detailed guide provides a robust and reliable framework for producing this valuable synthetic intermediate, empowering researchers in drug discovery and chemical development with a practical and scalable methodology.

References

-

ResearchGate. Selective monochlorination of unsymmetrical vicinal diols with chlorinated iminium chlorides | Request PDF. [Link]

-

Kanto Chemical Co., Inc. Safety Data Sheet - Isopentyl acetate. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. Procedure. [Link]

-

ChemSynthesis. This compound - 20395-28-2. [Link]

- Google Patents. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

- Google Patents. CN1939885A - Production of 1-bromine-5-chloropentane.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Wikipedia. 1,5-Pentanediol. [Link]

-

ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]

-

JCIA BIGDr. Product Safety Summary for 1,5-Pentanediol. [Link]

-

Pearson+. The reaction of pentanedioate ion with thionyl chloride results i.... [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 20395-28-2 [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. jcia-bigdr.jp [jcia-bigdr.jp]

- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloropentyl Acetate

Introduction

5-Chloropentyl acetate (C₇H₁₃ClO₂, Molar Mass: 164.63 g/mol ) is a bifunctional organic molecule featuring both an ester and an alkyl chloride.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals where a five-carbon chain with reactive handles at both ends is required. Accurate and unambiguous characterization of this compound is paramount for ensuring purity, verifying reaction outcomes, and meeting regulatory standards. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The discussion moves beyond simple data reporting to explain the underlying principles and experimental rationale, reflecting a field-proven approach to structural verification.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.

Theoretical Framework: Causality of Chemical Shifts and Splitting

The structure of this compound dictates a unique NMR fingerprint. Two key features influence the spectrum:

-

The Ester Group (-OAc): The electron-withdrawing carbonyl (C=O) group and the adjacent oxygen atom strongly deshield nearby nuclei. Protons on the carbon attached to the ester oxygen (H-1') are shifted significantly downfield.

-

The Chlorine Atom (-Cl): As an electronegative element, chlorine also deshields adjacent protons (H-5'), though its effect diminishes rapidly with distance.

These influences allow for a predictable assignment of each signal in the ¹H and ¹³C spectra.

Predicted Spectroscopic Data

While experimental spectra can vary slightly based on solvent and concentration, high-quality predicted data provide a robust baseline for identification.[2]

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct multiplets for the pentyl chain protons and a sharp singlet for the acetate methyl group. The downfield shifts of the protons at the 1' and 5' positions are the most telling features.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influence |

| H-1 | ~2.05 | Singlet (s) | 3H | Acetate methyl |

| H-1' | ~4.06 | Triplet (t) | 2H | Deshielded by ester oxygen |

| H-5' | ~3.54 | Triplet (t) | 2H | Deshielded by chlorine |

| H-2' | ~1.67 | Multiplet (m) | 2H | Adjacent to H-1' and H-3' |

| H-4' | ~1.78 | Multiplet (m) | 2H | Adjacent to H-3' and H-5' |

| H-3' | ~1.45 | Multiplet (m) | 2H | Central methylene group |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a fingerprint of the carbon backbone, with each unique carbon environment producing a distinct signal.[2] The carbonyl carbon is the most downfield signal, a hallmark of ester functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influence |

| C-1 | ~21.0 | Acetate methyl |

| C-2 | ~171.1 | Ester carbonyl |

| C-1' | ~64.1 | Attached to ester oxygen |

| C-2' | ~28.2 | Alkyl chain |

| C-3' | ~23.3 | Alkyl chain |

| C-4' | ~32.0 | Alkyl chain |

| C-5' | ~44.6 | Attached to chlorine |

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-resolution NMR data for a small organic molecule like this compound.[3]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Transfer the sample to a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.

-

Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is a vital step to achieve sharp, well-resolved peaks.

-

Acquire a standard 1D ¹H spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

Acquire a broadband proton-decoupled ¹³C spectrum. This requires more scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra to ensure all peaks are in positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H spectrum to determine the relative ratios of protons.

-

Workflow Visualization: NMR Analysis

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending).

Theoretical Framework: Identifying Key Functional Groups

For this compound, the IR spectrum is dominated by absorptions from the ester and the alkyl chloride groups.

-

C=O Stretch: The ester carbonyl group produces one of the most intense and sharpest absorptions in the spectrum, making it an excellent diagnostic tool.[6]

-

C-O Stretches: The ester also has two C-O single bond stretches, which typically appear in the fingerprint region (below 1500 cm⁻¹).

-

C-Cl Stretch: The carbon-chlorine bond stretch appears at a lower frequency in the fingerprint region. Its presence can sometimes be obscured by other peaks but is a necessary component of the final spectral assignment.

Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong, Sharp |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-Cl (Alkyl Chloride) | Stretch | 600 - 800 | Medium-Weak |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its minimal sample preparation and ease of use.[7][8]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty, clean crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the final sample spectrum.

-

-

Sample Application:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[9]

-

-

Data Acquisition:

-

Lower the ATR press arm to ensure good contact between the liquid sample and the crystal, if necessary (often not required for liquids).

-

Initiate the scan. The instrument collects an interferogram, which is then mathematically converted to a spectrum via Fourier Transform. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement, wipe the sample from the crystal using a soft tissue lightly dampened with a suitable solvent (e.g., isopropanol or acetone), and allow it to dry completely.

-

Workflow Visualization: IR Analysis

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique that generates a reproducible fragmentation library.

Theoretical Framework: Fragmentation and Isotopic Patterns

Upon entering the mass spectrometer and being bombarded by high-energy electrons (EI), this compound forms a molecular ion (M⁺•), which is a radical cation. This ion is unstable and undergoes fragmentation. Key expected behaviors include:

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom, including the molecular ion, will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of ~3:1. This is a definitive marker for the presence of one chlorine atom.

-

Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the ester oxygen and the pentyl chain can cleave, leading to characteristic fragments.

-

Acylium Ion: A very common fragmentation for esters is the formation of the stable acylium ion [CH₃CO]⁺ at m/z 43.

-

Loss of Neutral Molecules: The molecular ion can lose neutral molecules like acetic acid (CH₃COOH, 60 Da) or a chloropentene molecule.

-

Mass Spectrum Analysis

The electron ionization mass spectrum for this compound is publicly available through the NIST WebBook.[10]

| m/z (Mass/Charge) | Proposed Fragment Identity | Significance |

| 166 / 164 | [C₇H₁₃³⁷ClO₂]⁺• / [C₇H₁₃³⁵ClO₂]⁺• | Molecular Ion (M⁺•) and M+2 peak. Confirms molecular weight and presence of one chlorine atom. |

| 129 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 104 | [M - CH₃COOH]⁺• | Loss of a neutral acetic acid molecule. |

| 77 / 79 | [CH₂CH₂CH₂Cl]⁺ | Chloropropyl fragment. |

| 69 | [C₅H₉]⁺ | Pentenyl cation, likely from loss of HCl from the chloropentyl fragment. |

| 43 | [CH₃CO]⁺ | Base Peak . The highly stable acylium ion. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound, as it separates the compound from any impurities before it enters the mass spectrometer.[11][12]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation of components. The injector temperature should be high enough to ensure rapid volatilization (e.g., 250°C).

-

MS: The MS is typically operated in EI mode at 70 eV. The transfer line from the GC to the MS should be heated (e.g., 280°C) to prevent sample condensation.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The GC separates the compounds, and as this compound elutes from the column, it enters the MS ion source.

-

The mass spectrometer scans a mass range (e.g., m/z 40-400) continuously as the compound elutes, generating a mass spectrum for each point in time.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum from the center of this peak.

-

Analyze the spectrum for the molecular ion, the characteristic chlorine isotope pattern, and the major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

-

Workflow Visualization: MS Analysis

Sources

- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 2. acdlabs.com [acdlabs.com]

- 3. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. agilent.com [agilent.com]

- 8. mt.com [mt.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. 1-Pentanol, 5-chloro-, acetate [webbook.nist.gov]

- 11. dem.ri.gov [dem.ri.gov]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

Solubility of 5-Chloropentyl acetate in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloropentyl Acetate in Organic Solvents

Abstract

This compound (CAS No. 20395-28-2) is a bifunctional organic molecule featuring both an ester and an alkyl chloride group, making it a valuable intermediate in various synthetic pathways, including pharmaceuticals and agrochemicals.[1][2] The efficiency of its use in synthesis, purification, and formulation is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a standardized protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its solution behavior.

Physicochemical Characteristics of this compound

A molecule's solubility is dictated by its structure and the resulting intermolecular forces it can participate in. This compound, with the molecular formula C7H13ClO2, possesses a unique combination of features that influence its solution behavior.[3]

-

Ester Group (-COO-): The ester functional group contains a carbonyl (C=O) and an ether linkage (C-O-C). The carbonyl group is polar and can act as a hydrogen bond acceptor, but it cannot donate hydrogen bonds. This polarity is a key driver for its solubility in polar solvents.[4]

-

Pentyl Chain (-(CH2)5-): The five-carbon alkyl chain is nonpolar and contributes to van der Waals forces (dispersion forces). This portion of the molecule favors interaction with nonpolar solvents.

-

Terminal Chlorine (-Cl): The chlorine atom is electronegative, creating a dipole moment at the end of the alkyl chain and adding a polar characteristic. It makes the molecule more reactive than a simple alkyl acetate.[1]

The molecule's overall character is one of intermediate polarity , with a molecular weight of 164.63 g/mol and a density of approximately 1.061 g/mL at 25°C.[5][6] Its boiling point is reported as 96-98°C at a reduced pressure of 11 mm Hg.[6] This balance of polar and nonpolar features suggests that this compound will not be completely miscible at either extreme of the polarity spectrum (e.g., water or hexane) but will show high solubility in solvents of comparable intermediate polarity.

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7]

-

Polar Solvents: These solvents (e.g., acetone, ethyl acetate) have significant dipole moments. They will effectively solvate this compound by interacting with the polar ester and chloro groups.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) primarily interact through weak van der Waals forces. They will interact favorably with the pentyl chain of this compound.

-

Hydrogen Bonding Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) can donate hydrogen bonds, while aprotic solvents (e.g., THF, ethyl acetate) can only accept them. This compound can act as a hydrogen bond acceptor at its ester oxygen atoms, allowing for favorable interactions with protic solvents.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) are employed. This system deconstructs the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values (i.e., a small distance in the three-dimensional "Hansen space") are likely to be miscible. While the exact HSP values for this compound are not readily published, they can be estimated or compared to similar structures like ethyl acetate (δD=15.8, δP=5.3, δH=7.2). Solvents with HSP values close to this region are predicted to be excellent solvents.

Predicted Solubility Profile of this compound

While extensive empirical data is not widely published, a reliable solubility profile can be predicted based on the physicochemical principles discussed above. The following table summarizes the expected solubility of this compound at ambient temperature (approx. 20-25°C).

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Miscible | These solvents have intermediate polarity and hydrogen bond accepting capabilities, closely matching the properties of the solute's ester group. This represents the best balance of forces for solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | The polarity and dispersion forces of chlorinated solvents are highly compatible with the overall character of this compound, including its chloro-functionalized alkyl chain. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble to Miscible | The ability of alcohols to hydrogen bond with the ester group promotes solubility. However, very high concentrations may be limited by the nonpolar pentyl chain. |

| Aromatic | Toluene, Xylene | Soluble | The dispersion forces of the aromatic ring interact well with the alkyl chain, while the slight polarity of the solute allows for favorable interaction. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Sparingly Soluble | The primary interaction is between the nonpolar solvent and the solute's pentyl chain. The polar ester and chloro groups are not well-solvated, limiting overall solubility. |

| Highly Polar Protic | Water | Insoluble | Despite the potential for hydrogen bonding, the large, hydrophobic C5H10Cl moiety dominates, preventing significant dissolution in water. Esters with shorter chains are more water-soluble.[4] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To validate the predicted profile and establish quantitative data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid in a solvent.[8][9]

Objective: To determine the concentration of this compound in a solvent at saturation, representing its solubility at a specific temperature.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative method

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology:

-

Preparation: Set the shaker bath to a constant temperature (e.g., 25.0 ± 0.1 °C). Prepare a series of calibration standards of this compound in the chosen solvent for GC analysis.

-

Sample Addition: To a series of vials, add a known volume of the solvent (e.g., 10.0 mL).

-

Solute Addition: Add an excess amount of this compound to each vial. The key is to ensure an undissolved phase of the solute remains, confirming that the solution has reached saturation.

-

Equilibration: Seal the vials tightly and place them in the shaker bath. Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.[8]

-

Phase Separation: After equilibration, remove the vials and allow them to stand in a temperature-controlled rack for at least 2 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw an aliquot from the clear, supernatant (solvent-rich) phase using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any micro-droplets of the undissolved solute.

-

Dilution & Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the prepared calibration standards.

-

Quantification: Analyze the diluted sample by GC-FID. Use the calibration curve to determine the precise concentration of this compound in the saturated solution.

-

Reporting: Express the solubility in standard units, such as g/100 mL or mol/L, and report the temperature at which the measurement was made.

Workflow Diagram: Isothermal Shake-Flask Method

Caption: Experimental workflow for determining solubility.

Conclusion

This compound is a molecule of intermediate polarity, demonstrating predictable solubility behavior across a range of common organic solvents. It is expected to be miscible with polar aprotic and chlorinated solvents, highly soluble in alcohols and aromatic hydrocarbons, and sparingly soluble to insoluble in nonpolar aliphatic solvents and water. This profile is a direct consequence of its molecular structure, which combines a polar ester and chloro group with a nonpolar five-carbon chain. For applications requiring precise solubility data, the provided isothermal shake-flask protocol offers a robust and reliable method for experimental determination. A thorough understanding of this compound's solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and ensuring success in its synthetic applications.

References

- Exploring this compound: A Key Organic Synthesis Intermediate. (n.d.). Google Cloud.

- This compound. (n.d.). CymitQuimica.

- This compound | 20395-28-2. (n.d.). ChemicalBook.

- This compound - 20395-28-2. (n.d.). ChemSynthesis.

- Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com.

- 1-Pentanol, 5-chloro-, 1-acetate | C7H13ClO2. (n.d.). PubChem.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications.

- The Experimental Determination of Solubilities. (n.d.). ResearchGate.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things.

- Hansen Solubility Parameter System. (n.d.). DuPont.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-Pentanol, 5-chloro-, 1-acetate | C7H13ClO2 | CID 88521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 20395-28-2 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. education.com [education.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Friedel-Crafts Reactivity of 5-Chloropentyl Acetate: Strategies for Intermolecular Alkylation and Subsequent Cyclization

Executive Summary: The Bifunctional Challenge

In the landscape of electrophilic aromatic substitution, 5-chloropentyl acetate presents a unique synthetic challenge and opportunity. As a bifunctional molecule, it possesses two distinct sites of potential reactivity: a primary alkyl chloride susceptible to Lewis acid activation for Friedel-Crafts alkylation, and an acetate ester. This guide provides an in-depth analysis of its reactivity, moving beyond a simple description of the Friedel-Crafts reaction to a strategic exploration of how this substrate can be leveraged for complex molecular architectures. We will dissect the dominant intermolecular alkylation pathway, address the critical challenges of carbocation rearrangement and polyalkylation, and present a field-proven protocol. Crucially, we will demonstrate how the initial alkylation product serves as a strategic intermediate for subsequent intramolecular Friedel-Crafts acylation, a robust pathway to valuable tetralone derivatives.

Core Reactivity Analysis: An Alkylation-First Reagent

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for forming C-C bonds on aromatic rings.[1] They are broadly classified into alkylation and acylation reactions.[1][2]

With this compound, the primary alkyl chloride is the immediate site for electrophilic activation. Under the influence of a Lewis acid (e.g., AlCl₃, FeCl₃), the C-Cl bond is polarized, generating a highly electrophilic carbocation or a carbocation-like complex.[3][4] This electrophile is then attacked by an electron-rich aromatic ring.

The acetate moiety, in contrast, is not an acylating agent in the classical sense. Friedel-Crafts acylation requires more reactive precursors like acyl chlorides or anhydrides to form the requisite acylium ion.[3] Therefore, the acetate group in this compound should be viewed as a latent functional handle—largely a spectator in the initial C-C bond-forming event but pivotal for subsequent synthetic transformations.

The Key Transformation: Intermolecular Friedel-Crafts Alkylation

The principal reaction of this compound with an arene (e.g., benzene) is an intermolecular alkylation. The process is initiated by the activation of the alkyl chloride by a Lewis acid catalyst.

Reaction Mechanism and the Rearrangement Problem

The mechanism proceeds via three key steps:

-

Formation of Electrophile: The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and generating a primary carbocation or a polarized complex.[3][4]

-

Electrophilic Attack: The nucleophilic π-system of the aromatic ring attacks the electrophilic carbon, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

-

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the site of substitution, restoring aromaticity and regenerating the Lewis acid catalyst.[3]

A significant drawback of Friedel-Crafts alkylation with primary alkyl halides is the propensity of the initially formed carbocation to rearrange into more stable secondary or tertiary carbocations via hydride or alkyl shifts.[4][6] In the case of the 5-chloropentyl group, a series of hydride shifts can occur, leading to a mixture of products where the aromatic ring is attached at various positions along the pentyl chain, severely compromising the yield of the desired terminal product.

Figure 1: Mechanism of intermolecular alkylation and the competing carbocation rearrangement pathway.

Mitigating Side Reactions

Two primary side reactions plague this process:

-

Carbocation Rearrangement: To minimize this, reaction conditions can be optimized. Using milder Lewis acids or running the reaction at lower temperatures can sometimes favor the kinetic product over the thermodynamically favored rearranged product.

-

Polyalkylation: The alkylated product (e.g., 5-phenylpentyl acetate) is more electron-rich and thus more reactive than the starting arene.[6][7] This can lead to the addition of multiple pentyl acetate groups to the same ring. The most effective countermeasure is to use a large excess of the aromatic substrate, which statistically favors the mono-alkylation event.

Catalyst Selection: A Balance of Reactivity and Selectivity

The choice of Lewis acid is critical and dictates the reaction's outcome. While strong catalysts ensure high conversion, they often exacerbate side reactions.

| Catalyst | Relative Strength | Typical Conditions | Advantages | Disadvantages |

| AlCl₃ | Strong | 0°C to RT, Stoichiometric | High reactivity, effective for less reactive arenes. | Promotes rearrangement and polyalkylation; moisture sensitive.[8] |

| FeCl₃ | Moderate | RT to 60°C | Less aggressive than AlCl₃, more economical.[8] | Can still cause rearrangement; lower activity. |

| ZnCl₂ | Mild | Higher Temp. | Good for activated arenes; can offer better selectivity.[9] | Often requires higher temperatures and longer reaction times. |

| Solid Acids (e.g., Zeolites) | Mild to Strong | Varies (often high temp.) | Environmentally benign, reusable, shape-selective.[8][9] | May require specialized equipment; can be less active. |

| Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Alkylation. |

For a primary alkylation where rearrangement is a major concern, starting with a milder Lewis acid like FeCl₃ or exploring solid acid catalysts is a prudent strategy for initial optimization studies.

Field-Proven Experimental Protocol: Alkylation of Benzene

This protocol describes a representative, self-validating system for the alkylation of benzene with this compound using aluminum chloride.

Causality Note: Anhydrous conditions are paramount as Lewis acids like AlCl₃ react violently with water, deactivating the catalyst. The reaction is cooled initially to control the exothermic formation of the electrophile complex.[10]

Figure 2: Standard experimental workflow for Friedel-Crafts alkylation.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel, add anhydrous aluminum chloride (1.1 equiv). Charge the flask with a significant excess of the aromatic substrate (e.g., 10 equiv. of dry benzene) as the solvent. Cool the mixture to 0-5°C in an ice-water bath.

-

Addition: Dissolve this compound (1.0 equiv) in a small amount of dry benzene and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the progress by TLC or GC analysis.

-

Workup (Quench): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[10] This hydrolyzes the aluminum salts and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an appropriate solvent (e.g., dichloromethane or ethyl acetate).[10]

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography to separate the desired mono-alkylated product from poly-alkylated byproducts and isomers.

The Strategic Pivot: Pathway to Tetralones via Intramolecular Acylation

While direct intramolecular Friedel-Crafts alkylation can form cyclic structures, it is susceptible to rearrangement. A more reliable and widely employed strategy for synthesizing 6-membered fused rings (tetralones) is to leverage the initial alkylation product for a subsequent intramolecular acylation.[11] This multi-step approach circumvents the major limitations of the alkylation reaction.

The advantages of this pathway are twofold:

-

The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[1][6]

-

The product of acylation is a ketone, which contains a deactivating carbonyl group that prevents further reactions on the aromatic ring.[1][12]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. differencebetween.com [differencebetween.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Furman Chemistry 120: Organic / Comparison between Friedel-Crafts Alkylation and Acylation [furmanchm120.pbworks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. websites.umich.edu [websites.umich.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Potential: A Technical Guide to the Antibacterial Properties of 5-Chloropentyl Acetate Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis, potential antibacterial mechanisms, and evaluation strategies for 5-chloropentyl acetate and its derivatives. As the challenge of antimicrobial resistance grows, exploring novel chemical scaffolds is paramount. This document serves as a foundational resource, synthesizing established chemical principles and microbiological methodologies to inform the research and development of this promising, yet underexplored, class of compounds.

Introduction: The Case for this compound Derivatives

The search for new antibacterial agents is a critical endeavor in the face of mounting multi-drug resistance. Ester compounds have garnered significant interest due to their diverse biological activities. The unique bifunctional nature of this compound, possessing both a reactive alkyl chloride and a potentially cleavable ester linkage, presents an intriguing scaffold for the design of novel antibacterial compounds. The alkyl halide moiety offers the potential for covalent modification of bacterial targets, a mechanism employed by potent alkylating agents, while the acetate group can be modified to tune physicochemical properties such as solubility, lipophilicity, and cell permeability. This guide will explore the synthetic routes to these derivatives, propose a likely mechanism of antibacterial action, and detail the necessary protocols for their evaluation.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be efficiently synthesized from readily available starting materials. A common method involves the reaction of tetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst.[1] This reaction proceeds at temperatures ranging from 0 to 120°C over 2 to 10 hours.[1]

Derivatives of this compound can be conceptualized through two primary synthetic strategies: modification of the acetate group prior to the formation of the chloropentyl chain, or nucleophilic substitution of the chloride in this compound to introduce a variety of functional groups. The latter approach is particularly attractive for creating a diverse library of compounds for screening.

General Protocol for Nucleophilic Substitution

A generalized protocol for the synthesis of this compound derivatives via nucleophilic substitution is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Nucleophile Addition: Add an equimolar amount or a slight excess of the desired nucleophile (e.g., an amine, thiol, or azide).

-

Base (if required): For nucleophiles that are salts of weak acids (e.g., amines), add a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the generated HCl.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 50-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This modular approach allows for the systematic introduction of various functionalities, enabling a thorough investigation of the structure-activity relationship.

Proposed Mechanism of Antibacterial Action

The antibacterial activity of this compound derivatives is hypothesized to stem from their nature as alkylating agents.[2][3] The terminal alkyl chloride is a reactive electrophile that can form covalent bonds with nucleophilic groups present in essential bacterial macromolecules.[2][4]

Alkylation of Bacterial Macromolecules

The proposed mechanism involves the following steps:

-

Cellular Uptake: The lipophilic nature of the ester allows for passive diffusion across the bacterial cell membrane.

-

Nucleophilic Attack: Once inside the cell, the electrophilic chloropentyl moiety can be attacked by nucleophilic residues (such as sulfhydryl groups in cysteine, amino groups in lysine, or imidazole groups in histidine) on bacterial proteins and nucleic acids.[3]

-